

# 3-Chloro-2,5-dimethylpyrazine PubChem entry and data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-2,5-dimethylpyrazine

Cat. No.: B041552

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## An In-depth Technical Guide to 3-Chloro-2,5-dimethylpyrazine

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and synthesis of **3-Chloro-2,5-dimethylpyrazine**. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

## Chemical Identity and Physical Properties

**3-Chloro-2,5-dimethylpyrazine** is a liquid at room temperature, appearing colorless to light orange or yellow.<sup>[1]</sup> It is classified as a combustible liquid.<sup>[1]</sup>

Table 1: Chemical Identifiers for **3-Chloro-2,5-dimethylpyrazine**

Identifier	Value	Reference
CAS Number	95-89-6	<a href="#">[1]</a> <a href="#">[2]</a>
PubChem CID	66771	<a href="#">[3]</a>
EC Number	202-463-6	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD00006143	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	142.59 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
InChI	1S/C6H7ClN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3	<a href="#">[1]</a>
InChIKey	NNBALVIZMGWZHS-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	<chem>Cc1cnc(C)c(Cl)n1</chem>	<a href="#">[1]</a>

Table 2: Physical and Chemical Properties of **3-Chloro-2,5-dimethylpyrazine**

Property	Value	Reference
Form	Liquid	[1]
Appearance	Colorless to light orange to yellow clear liquid	[3]
Boiling Point	66-69 °C at 9 mmHg	[1]
114 °C at 70 mmHg	[3]	
195-197 °C	[2]	
Density	1.181 g/mL at 25 °C	
1.17 g/mL	[3]	[1]
Refractive Index	n <sub>20/D</sub> 1.527	[1]
n <sub>20/D</sub> 1.53	[3]	
Flash Point	83 °C (181.4 °F) - closed cup	
Solubility	Soluble in organic solvents like ethanol and diethyl ether.	[2]
Purity	≥ 95% (GC) to 98%	[1][3]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Chloro-2,5-dimethylpyrazine**.

Table 3: NMR Spectral Data for **3-Chloro-2,5-dimethylpyrazine**

Spectrum	Solvent	Chemical Shift (δ) ppm	Assignment	Reference
<sup>1</sup> H NMR	CDCl <sub>3</sub>	2.49 (s, 3H)	-CH <sub>3</sub>	[2]
2.59 (s, 3H)	-CH <sub>3</sub>	[2]		
8.23 (s, 1H)	Pyrazine-H	[2]		
<sup>13</sup> C NMR	CDCl <sub>3</sub>	21.2	-CH <sub>3</sub>	[2]
22.3	-CH <sub>3</sub>	[2]		
142.1	Pyrazine-C	[2]		
148.3	Pyrazine-C	[2]		
150.1	Pyrazine-C	[2]		
151.7	Pyrazine-C	[2]		

Table 4: Infrared (IR) Spectral Data for **3-Chloro-2,5-dimethylpyrazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Reference
3045	w	[2]
2999	w	[2]
2962	w	[2]
2925	w	[2]
1567	w	[2]
1519	w	[2]
1454	s	[2]
1377	m	[2]
1329	s	[2]
1313	s	[2]
1248	m	[2]
1168	m	[2]
1088	s	[2]
968	m	[2]
456	m	[2]
(w = weak, m = medium, s = strong)		

## Experimental Protocols

Detailed experimental protocols for the acquisition of all cited data are not consistently available in the public domain. The following represents generalized methodologies based on the available information and standard laboratory practices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Chloro-2,5-dimethylpyrazine** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[2]</sup> The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

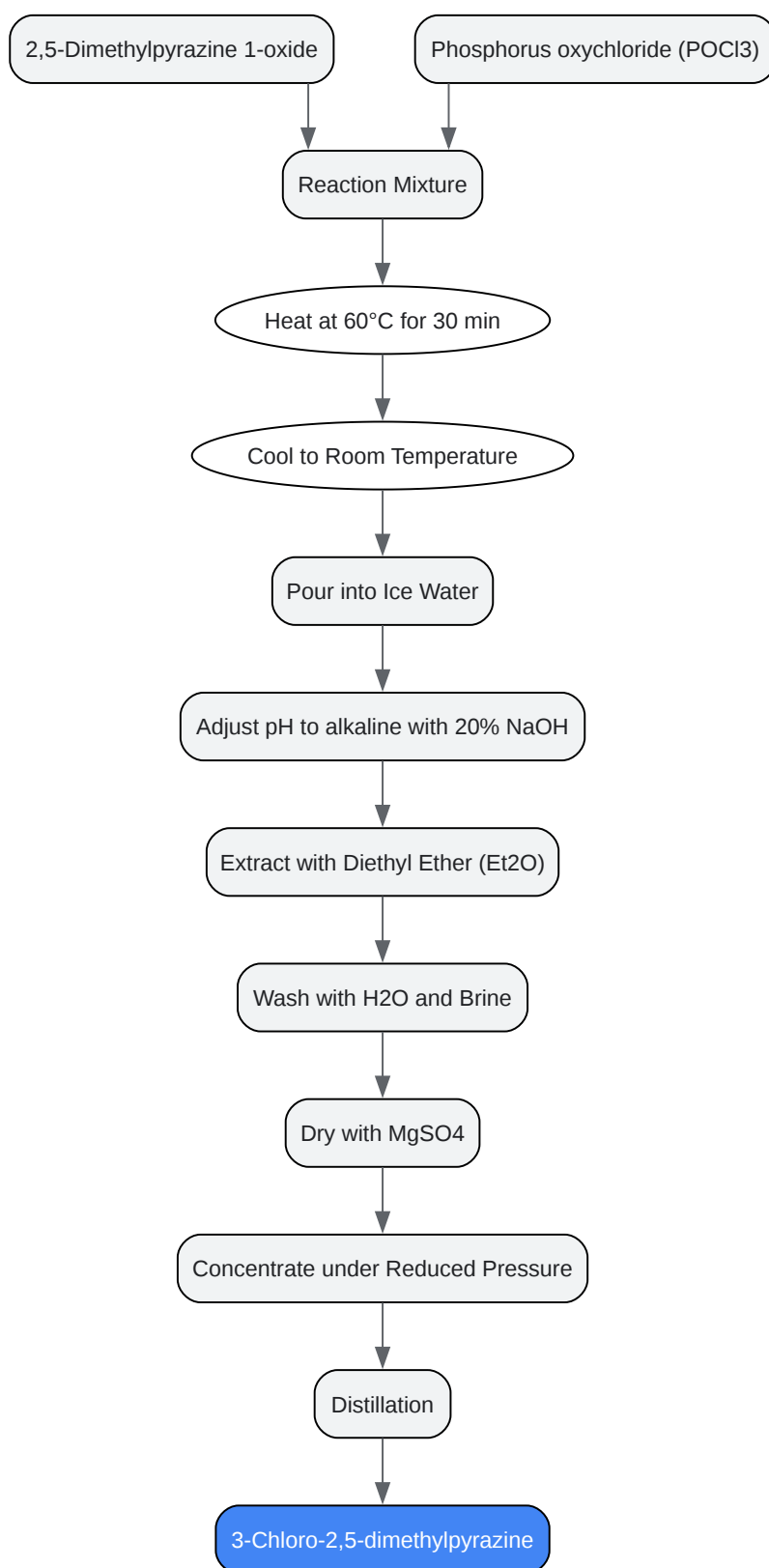
## Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the membrane method.<sup>[2]</sup> This typically involves placing a thin film of the liquid sample between two salt plates (e.g., KBr or NaCl) and obtaining the spectrum using an FTIR spectrometer.

## Synthesis of 3-Chloro-2,5-dimethylpyrazine

A general procedure for the synthesis of **3-Chloro-2,5-dimethylpyrazine** involves the reaction of 2,5-dimethylpyrazine 1-oxide with phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[2]</sup>

Experimental Details: 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (55.1 g, 360 mmol) are combined. The mixture is stirred and heated to 60 °C for 30 minutes. Caution is advised as explosions have been reported during the mixing of these reagents. After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice water in batches. The pH of the solution is adjusted to be alkaline using a 20% aqueous sodium hydroxide (NaOH) solution. The product is then extracted with diethyl ether ( $\text{Et}_2\text{O}$ ). The combined organic layers are washed sequentially with water and saturated brine, dried over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure. The resulting residue is purified by distillation to yield **3-chloro-2,5-dimethylpyrazine** as a light yellow oil.<sup>[2]</sup>



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Synthesis of **3-Chloro-2,5-dimethylpyrazine**.

## Applications and Biological Relevance

**3-Chloro-2,5-dimethylpyrazine** is utilized in the flavor and fragrance industry.[3] It also serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] One specific application is its use in cross-coupling reactions with 1-substituted indoles, a reaction that can be catalyzed by iron.[2]

There is currently no publicly available information on the specific biological activities, signaling pathways, or bioassay results for **3-Chloro-2,5-dimethylpyrazine**. Research in these areas would be beneficial to fully characterize the compound's potential pharmacological or toxicological profile.

## Safety and Handling

**3-Chloro-2,5-dimethylpyrazine** is a combustible liquid.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as eyeshields and gloves.[1] It should be stored in a well-ventilated area away from heat and open flames.

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## References

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